aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Description
The target compound, aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate, is a structurally intricate aluminum salt of a triterpene saponin. Key features include:
- Molecular formula: Likely C₆₀H₉₅AlO₃₀ (estimated based on structural analogs).
- Structural motifs: A triterpene backbone (picene derivative) functionalized with multiple hydroxyl and carboxy groups, conjugated to oligosaccharide moieties via glycosidic linkages.
- Unique characteristics: The aluminum ion coordinates with carboxylate groups, enhancing stability and altering solubility compared to non-metallated saponins .
Properties
CAS No. |
56271-77-3 |
|---|---|
Molecular Formula |
C42H61AlO16+2 |
Molecular Weight |
848.9 g/mol |
IUPAC Name |
aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C42H62O16.Al/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+3/p-1/t19?,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38?,39-,40?,41+,42?;/m0./s1 |
InChI Key |
LQWRKUUNIYSHFL-MKKGFZMDSA-M |
Isomeric SMILES |
C[C@@]1(CCC2(CC[C@@]3(C(=CC(=O)[C@H]4C3(CC[C@@H]5C4(CCC(C5(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C2C1)C)C)C(=O)[O-].[Al+3] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Parameters in Aluminum Alkoxide-Carboxylic Acid Condensation
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Aluminum alkoxide | Aluminum triethoxide or diethoxyethoxide | Starting material for complex formation |
| Carboxylic acid | Sub-stoichiometric (<0.5 mole per mole alkoxide) | Drives condensation reaction |
| Temperature | 100–150°C | Elevated to remove by-product alcohols |
| Pressure | Atmospheric or reduced pressure (vacuum) | Vacuum aids removal of volatile by-products |
| Reaction time | 1–3 hours | Sufficient for condensation completion |
| Solvent | White spirit or di-octyl maleate | Used for dilution and product stabilization |
Use of Lewis Bases and Organometallic Precursors
Another approach involves preparing organometallic aluminum complexes by coordinating aluminum hydrides or alkyls with Lewis bases such as thiophene, thiopyran, or organic amines. These ligands provide unshared electron pairs to aluminum, stabilizing the complex and enabling vapor deposition or further chemical transformations.
- The general formula for such complexes is $$ \text{H}3\text{Al} : Ln $$, where $$ L $$ is a Lewis base ligand.
- Alkyl substituents on the ligand and the aluminum center can be varied to tune reactivity.
- These complexes are prepared by reacting aluminum hydrides or alkyls with the chosen Lewis base under controlled conditions.
This method is more common for preparing aluminum complexes used in thin film deposition but can be adapted for complex organic aluminum compounds.
Specific Considerations for Sugar-Derived Aluminum Complexes
The target compound contains multiple sugar-derived oxy and carboxy groups, which require:
- Protection/deprotection strategies for hydroxyl groups during synthesis to control regio- and stereochemistry.
- Selective glycosylation reactions to attach sugar moieties to the aluminum-bound organic framework.
- Mild reaction conditions to preserve stereochemical integrity of the sugar units.
These steps are typically performed prior to or concurrent with aluminum complexation, often requiring multi-step organic synthesis before final complex formation.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Aluminum alkoxide + carboxylic acid condensation | Two-stage reaction with distillation of by-products to form oxo-aluminum complex | Well-established, scalable | Requires careful control of stoichiometry and temperature |
| Organometallic complexation with Lewis bases | Coordination of aluminum hydrides/alkyls with Lewis bases (thiophene, amines) | Enables vapor deposition precursors | More suited for film formation, less for complex sugar derivatives |
| Multi-step carbohydrate chemistry + aluminum complexation | Protecting group strategies and glycosylation followed by aluminum coordination | Preserves stereochemistry, allows complex structures | Labor-intensive, requires expertise in carbohydrate chemistry |
Research Findings and Data
- Studies show that condensation reactions with sub-stoichiometric carboxylic acid and removal of volatile esters by distillation at 150°C yield stable oxo-aluminum complexes with high aluminum content (up to 8% Al in solution).
- Organometallic aluminum complexes coordinated with Lewis bases exhibit enhanced stability and volatility, useful for chemical vapor deposition but also informative for complex synthesis.
- The choice of solvent and dilution agents (e.g., white spirit, di-octyl maleate) affects the final product stability and aluminum concentration.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3, TsCl
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, tosylates
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves several steps including the use of lithium aluminum hydride for reduction processes and various esterification methods. For instance:
- Esterification : The compound can be synthesized through the esterification of picene derivatives using ethanol or methanol in the presence of catalytic sulfuric acid under reflux conditions. This method has shown yields as high as 91% when optimized with toluene as a solvent .
- Reduction : The reduction of picene derivatives has been effectively achieved using mild reducing agents like di-isobutyl aluminum hydride .
Pharmaceutical Chemistry
Aluminum compounds are often explored for their potential anti-inflammatory properties. The synthesis of derivatives from this complex compound can lead to the development of new pharmaceutical agents targeting inflammatory diseases. Studies have indicated that modifications to the picene structure can enhance biological activity .
Catalysis
The aluminum-based complexes have been investigated for their role as catalysts in organic transformations. Specifically:
- CO2 Fixation : Recent research has focused on aluminum amidinate and carboxylate complexes that facilitate the fixation of carbon dioxide into useful chemical products. These reactions utilize aluminum's ability to form stable chelates with carboxylate ligands .
Nanotechnology
Aluminum nanostructures derived from this compound have shown promise in enhancing the optical and electrical properties of materials used in electronic devices. The nanostructuring process improves charge carrier mobility and light absorption characteristics .
Environmental Applications
Research indicates that aluminum complexes can be used for environmental remediation processes such as the removal of pollutants from water sources. Their ability to form stable complexes with various contaminants makes them suitable candidates for developing filtration systems .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst, facilitating specific reactions.
Comparison with Similar Compounds
Asiaticoside A (Madecassoside)
Compound from
- Molecular formula : C₅₉H₉₆O₂₆ .
- Molecular weight : 1221.40 g/mol.
- Key similarities: Extensive glycosylation with 3,4,5-trihydroxyoxan (sugar) units. High polar surface area (413 Ų) and H-bond donors (15), indicating similar solubility challenges.
- Key differences: No aluminum ion; instead, free carboxylate groups. Additional methyl groups in the target compound may enhance lipophilicity (AlogP: -2.54 vs. -3.2 in compound) .
Zygocaperoside ()
- Molecular formula: Not explicitly stated, but likely a smaller triterpene glycoside.
- Key differences :
Table 1: Comparative Physicochemical Properties
Unique Aspects and Implications
- Aluminum coordination: Enhances stability but may reduce bioavailability due to increased molecular weight and polarity. Contrasts with non-metallated saponins like asiaticoside A .
Biological Activity
The compound aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a complex organic aluminum compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The compound features multiple functional groups including carboxylates and hydroxyls that may influence its reactivity and interactions with biological systems. The presence of aluminum suggests potential interactions with biological membranes and enzymes.
Biological Activity
Research indicates that compounds containing aluminum can exhibit various biological activities including:
- Antimicrobial Activity : Some studies have shown that aluminum compounds can possess antimicrobial properties. For instance:
- Cytotoxicity : The cytotoxic effects of aluminum compounds have been documented in various cell lines. Aluminum exposure has been linked to cellular apoptosis and necrosis through mechanisms involving oxidative stress and inflammation .
- Interactions with Enzymes : The compound's carboxylate groups may interact with metal-binding sites on enzymes or proteins. This interaction can modulate enzyme activity and influence metabolic pathways.
Case Studies
Several case studies have explored the biological effects of aluminum compounds:
- Aluminum Toxicity in Plants : A study assessed the impact of aluminum on sugarcane cultivars. Results indicated that aluminum exposure led to reduced growth and increased oxidative stress markers in plants .
- Aluminum in Water Treatment : Research has demonstrated the effectiveness of aluminum oxides in water purification processes. Carboxylic acids were used to functionalize alumina nanoparticles which enhanced their ability to remove contaminants from water .
Data Tables
The following table summarizes key findings related to the biological activities of aluminum compounds:
Q & A
Q. What are the optimal synthetic pathways for producing the aluminum complex with the given polyhydroxyoxane ligand system, and how can purity be validated?
- Methodological Answer : Synthesis requires controlled hydrolysis of organoaluminum precursors (e.g., trialkylaluminum compounds) in anhydrous conditions, followed by ligand exchange with the polyhydroxyoxane derivative. Key steps include:
- Reaction Setup : Use inert atmosphere (argon/glovebox) to prevent oxidation.
- Spectroscopic Validation : Employ NMR to confirm aluminum coordination geometry and FT-IR to verify carboxylate and hydroxyl group binding .
- Purity Assessment : Combine HPLC with charged aerosol detection (CAD) to quantify unreacted ligands and metal residues .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor aluminum-ligand dissociation via UV-Vis spectroscopy (e.g., lumogallion assays for free Al) .
- Thermal Analysis : Use thermogravimetric analysis (TGA) to identify decomposition thresholds and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., CO, organic fragments) .
Advanced Research Questions
Q. What computational methods can predict the compound’s interaction with biological macromolecules, and how do these align with experimental toxicity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-Al binding affinity using density functional theory (DFT) with solvation models (e.g., COSMO-RS). Compare results with in vitro cytotoxicity assays (e.g., MTT assays on renal cell lines, given aluminum’s nephrotoxicity) .
- Data Integration : Cross-reference simulation outcomes with spectroscopic data (e.g., circular dichroism to confirm conformational changes in proteins upon binding) .
Q. How can AI-driven process optimization enhance the scalability of this compound’s synthesis while minimizing hazardous intermediates?
- Methodological Answer : Implement machine learning (ML) frameworks integrated with COMSOL Multiphysics:
- Parameter Optimization : Train ML models on reaction datasets (temperature, stoichiometry, yield) to predict optimal conditions for ligand exchange efficiency .
- Hazard Mitigation : Use AI to identify safer solvents (e.g., ionic liquids) via toxicity prediction modules (e.g., EPA’s TEST platform) .
Q. What mechanistic insights explain the compound’s redox behavior in environmental matrices, and how does this impact its persistence?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry (CV) to map redox potentials, correlating with environmental half-life predictions.
- Field-Validated Models : Deploy portable X-ray fluorescence (pXRF) in simulated ecosystems to track aluminum speciation and ligand degradation pathways .
Methodological Frameworks
- Theoretical Alignment : Anchor experiments to ligand-field theory (for coordination chemistry) and QSAR models (for toxicity profiling) .
- Data Contradiction Resolution : Use hierarchical clustering to resolve discrepancies between computational predictions and experimental results (e.g., unexpected ligand dissociation rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
